2,2’-Azobis[2-methyl-propanimidamide] Dihydrochloride
2,2’-Azobis[2-methyl-propanimidamide] Dihydrochloride
AAPH is a water-soluble azo compound which is used extensively as a free radical generator, often in the study of lipid peroxidation and the characterization of antioxidants. Decomposition of AAPH produces molecular nitrogen and 2 carbon radicals. The carbon radicals may combine to produce stable products or react with molecular oxygen to give peroxyl radicals. The half-life of AAPH is about 175 hours (37°C at neutral pH), making the rate of free radical generation essentially constant during the first several hours in solution. While AAPH may be used effectively for lipid peroxidation in aqueous dispersions of fatty acids, other radical generators may be better suited for peroxidation studies in lipid micelles or membranes.
Brand Name:
Vulcanchem
CAS No.:
2997-92-4
VCID:
VC0041303
InChI:
InChI=1S/C8H18N6.2ClH/c1-7(2,5(9)10)13-14-8(3,4)6(11)12;;/h1-4H3,(H3,9,10)(H3,11,12);2*1H
SMILES:
CC(C)(C(=N)[NH3+])N=NC(C)(C)C(=N)[NH3+].[Cl-].[Cl-]
Molecular Formula:
C8H20Cl2N6
Molecular Weight:
271.19 g/mol
2,2’-Azobis[2-methyl-propanimidamide] Dihydrochloride
CAS No.: 2997-92-4
Reference Standards
VCID: VC0041303
Molecular Formula: C8H20Cl2N6
Molecular Weight: 271.19 g/mol
CAS No. | 2997-92-4 |
---|---|
Product Name | 2,2’-Azobis[2-methyl-propanimidamide] Dihydrochloride |
Molecular Formula | C8H20Cl2N6 |
Molecular Weight | 271.19 g/mol |
IUPAC Name | [2-[(1-azaniumyl-1-imino-2-methylpropan-2-yl)diazenyl]-2-methylpropanimidoyl]azanium;dichloride |
Standard InChI | InChI=1S/C8H18N6.2ClH/c1-7(2,5(9)10)13-14-8(3,4)6(11)12;;/h1-4H3,(H3,9,10)(H3,11,12);2*1H |
Standard InChIKey | LXEKPEMOWBOYRF-UHFFFAOYSA-N |
Isomeric SMILES | CC(C)(C(=N)[NH3+])N=NC(C)(C)C(=N)[NH3+].[Cl-].[Cl-] |
SMILES | CC(C)(C(=N)[NH3+])N=NC(C)(C)C(=N)[NH3+].[Cl-].[Cl-] |
Canonical SMILES | CC(C)(C(=N)[NH3+])N=NC(C)(C)C(=N)[NH3+].[Cl-].[Cl-] |
Appearance | Assay:≥98%A crystalline solid |
Description | AAPH is a water-soluble azo compound which is used extensively as a free radical generator, often in the study of lipid peroxidation and the characterization of antioxidants. Decomposition of AAPH produces molecular nitrogen and 2 carbon radicals. The carbon radicals may combine to produce stable products or react with molecular oxygen to give peroxyl radicals. The half-life of AAPH is about 175 hours (37°C at neutral pH), making the rate of free radical generation essentially constant during the first several hours in solution. While AAPH may be used effectively for lipid peroxidation in aqueous dispersions of fatty acids, other radical generators may be better suited for peroxidation studies in lipid micelles or membranes. |
Related CAS | 13217-66-8 (Parent) |
Synonyms | 2,2'-azo-bis(2-amidinopropane) 2,2'-azobis(2-amidinopropane) 2,2'-azobis(2-amidinopropane) acetate 2,2'-azobis(2-amidinopropane) dihydrochloride 2,2'-azobis(2-amidinopropane) monohydrochloride 2,2'-azobis(2-amidinopropane)dihydrochloride 2,2'-azobis(2-methylpropaneimidamide) dihydrochloride 2,2'-azobis(2-methylpropionamidine) AAPH ABAP ABAPH AMPH cpd |
PubChem Compound | 11821712 |
Last Modified | Nov 17 2021 |
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